molecular formula C19H18ClN3O2 B5649958 3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide

3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide

Cat. No. B5649958
M. Wt: 355.8 g/mol
InChI Key: JDCCKJGGPRFBPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic acids or chlorides, proceeding through various intermediates, and utilizing cyclization reactions, amidation, or condensation steps to achieve the target molecule. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated complex synthetic pathways to obtain compounds with potential anticancer activities (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds is often determined through X-ray diffraction, NMR, and computational methods such as DFT calculations. These studies reveal the geometry, bond lengths, angles, and conformational preferences of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The crystal structure analysis of a structurally similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided detailed insights into its geometric and electronic properties, supporting the structural determination through computational and experimental methods (Demir et al., 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-22-18(23-25-13)12-21-19(24)11-16(14-7-3-2-4-8-14)15-9-5-6-10-17(15)20/h2-10,16H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCCKJGGPRFBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-YL)methyl]-3-phenylpropanamide

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